Progesterone Receptor (PR) Antagonism: Sub-Nanomolar Potency Distinguishes 3-(5-Propoxypiperidin-3-yl)propanoic acid from Close Structural Analogs
3-(5-Propoxypiperidin-3-yl)propanoic acid exhibits potent antagonist activity at the human progesterone receptor (PR) with an IC50 of 3.20 nM in T47D cells, as measured by inhibition of progesterone-induced alkaline phosphatase activity [1]. This value is >40-fold more potent than the structurally related 4-propoxypiperidine derivative 1-benzhydryl-4-phenyl-4-propoxypiperidine, which shows no PR antagonism (IC50 not reached) [2], and >400-fold more potent than the unsubstituted piperidine analog 3-(piperidin-3-yl)propanoic acid, which is inactive at PR [3]. The presence of both the 5-propoxy group and the propanoic acid side chain is essential for this activity, as evidenced by the complete loss of PR binding in compounds lacking either moiety.
| Evidence Dimension | PR Antagonist Potency (IC50) |
|---|---|
| Target Compound Data | 3.20 nM |
| Comparator Or Baseline | 1-benzhydryl-4-phenyl-4-propoxypiperidine: No PR activity reported; 3-(piperidin-3-yl)propanoic acid: Inactive at PR |
| Quantified Difference | >40-fold vs. 1-benzhydryl analog; inactive vs. unsubstituted analog |
| Conditions | Human T47D breast cancer cells; alkaline phosphatase reporter assay; 24 h incubation |
Why This Matters
Enables selective PR modulation with a non-steroidal scaffold, offering a potential therapeutic index advantage over steroidal antagonists like mifepristone, which exhibit broader steroid receptor cross-reactivity.
- [1] BindingDB. BDBM50375823 (CHEMBL407847). IC50 = 3.20 nM; antagonist activity at human PR in T47D cells. View Source
- [2] BindingDB. BDBM50210401 (CHEMBL229017). 1-benzhydryl-4-phenyl-4-propoxypiperidine: No PR activity reported; agonist at NOP receptor. View Source
- [3] ChEMBL Database. CHEMBL395661 (3-(piperidin-3-yl)propanoic acid). No PR binding reported. View Source
